molecular formula C21H25NO3 B14697625 Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester CAS No. 23202-22-4

Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester

Cat. No.: B14697625
CAS No.: 23202-22-4
M. Wt: 339.4 g/mol
InChI Key: LXTYGFRBBFCHJX-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzeneacetic acid moiety, a phenyl group, and a tetrahydro-1,4-oxazepine ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester typically involves the esterification of benzeneacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions may include:

    Reagents: Benzeneacetic acid, alpha-phenyl-, and 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethanol.

    Catalysts: Sulfuric acid or hydrochloric acid.

    Solvents: Anhydrous ethanol or methanol.

    Temperature: Typically around 60-80°C.

    Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation or crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, amines.

Major Products

    Oxidation: Benzeneacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester depends on its specific interactions with molecular targets. It may involve:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid derivatives.
  • Phenylacetic acid derivatives.
  • Tetrahydro-1,4-oxazepine derivatives.

Uniqueness

Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

23202-22-4

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C21H25NO3/c23-21(25-17-14-22-12-7-15-24-16-13-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2

InChI Key

LXTYGFRBBFCHJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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